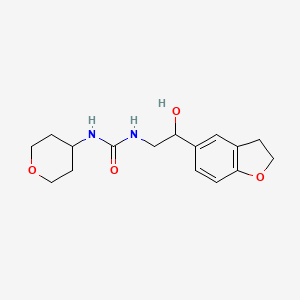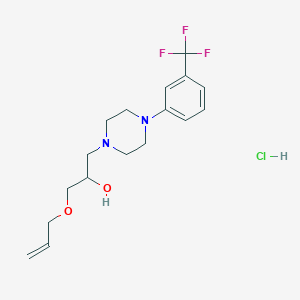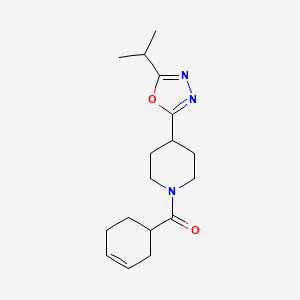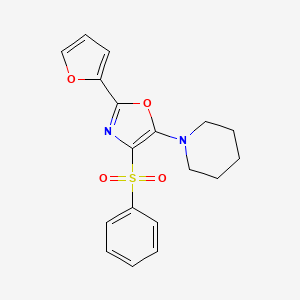![molecular formula C20H12N2O4 B2567849 6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 73189-71-6](/img/structure/B2567849.png)
6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzazepines, such as 6-(4-Nitrophenyl)benzodbenzazepine-5,7-dione, can be achieved through a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne . This reaction leverages the remote oxygen transposition and a weak N-O bond acceleration . The reaction is proposed to proceed through a tandem oxygen transfer cyclization/ (3+2) cycloaddition/ (homo-)hetero-Claisen rearrangement reaction .Molecular Structure Analysis
The molecular structure of 6-(4-Nitrophenyl)benzodbenzazepine-5,7-dione is characterized by a polycyclic system richly decorated with transformable functionalities, such as carbonyl, imine, and diene . These functionalities enable diversity-oriented synthesis of alkaloid-like polycyclic frameworks .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
This compound serves as a precursor in the synthesis of various heterocyclic derivatives that are crucial in drug design. For example, the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones have been explored, showcasing their potential as precursors of drug-like molecules due to their polynitrogen content and structural diversity (Bardovskyi, Grytsai, Ronco, & Benhida, 2020).
Anticancer Activity
The compound's derivatives, such as 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, have been evaluated for their in vitro antiproliferative activity. Preliminary studies on cancer cell lines suggest that these derivatives exhibit significant antiproliferative activity, highlighting their potential in developing new anticancer agents (Molinari, Oliva, Arismendi-Macuer, Guzmán, Fuentealba, Knox, Vinet, & San Feliciano, 2015).
Antibacterial Properties
Another area of application is the exploration of antibacterial properties. The synthesis and antibacterial evaluation of 1,3-benzoxazepine-1,5-diones bearing the benzothiazole moiety have demonstrated effective action against both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibacterial agents (Abood, Chafcheer, & Suhail, 2021).
Synthesis of Liquid Crystal Compounds
Research into the synthesis of heterocyclic liquid crystal compounds containing seven-membered 1,3-oxazepine-4,7-diones and related structures from various anhydrides and N-(4-(tetradecyloxy)benzylidene) alkylamine has been conducted. These studies reveal that the formation of mesophases is significantly influenced by the core moiety, contributing to the development of materials with tailored liquid crystalline properties (Yeap, Mohammad, & Osman, 2012).
Experimental and Computational Studies
Comparative analyses of hexahydroacridine-1,8(2H,5H)-dione derivatives through experimental and computational studies have been conducted to understand their structural and pharmacological significance. Such studies aid in the discovery and optimization of drug candidates with potential therapeutic applications (Kumar, Kumar, Srivastava, Brahmachari, Tiwari, & Misra, 2020).
Properties
IUPAC Name |
6-(4-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)21(19)13-9-11-14(12-10-13)22(25)26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFEJHZBZMGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)


![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)



![Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2567778.png)
![[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B2567780.png)

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)
![4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2567783.png)


